REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:10])=[CH:5][CH:4]=1.[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>C1(C)C=CC=CC=1>[Br:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][P:14]([O:15][CH2:16][CH3:17])([O:13][CH2:11][CH3:12])=[O:18])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Name
|
dibromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
the excess solid dibromide was removed by suction filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated, on a rotatory evaporator, to a white solid
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica (350 gm)
|
Type
|
WASH
|
Details
|
The column was eluted with methylene chloride and fractions of about 25 mL
|
Type
|
CUSTOM
|
Details
|
were collected The first peak
|
Type
|
WASH
|
Details
|
eluted in fractions 14-24 (excess dibromide)
|
Type
|
CUSTOM
|
Details
|
obtained as a pale yellow oil
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC=C(C=C1)CP(=O)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |